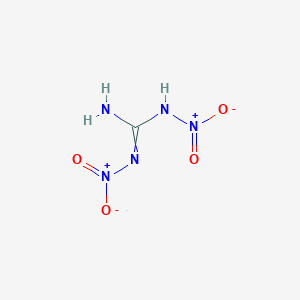![molecular formula C11H13N3O3 B15160117 N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine can be synthesized through a variety of methods. One common approach involves the direct C-H amination of benzoxazoles with tertiary amines using tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, providing moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and tert-butyl hydroperoxide as an oxidant allows for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: It can undergo substitution reactions, particularly amination reactions with tertiary amines.
Common Reagents and Conditions
Oxidant: tert-Butyl hydroperoxide is commonly used as an oxidant in the synthesis of this compound.
Catalyst: nBu4NI (tetrabutylammonium iodide) is used as a catalyst in the direct C-H amination reactions.
Microwave Irradiation: This method is employed to enhance the reaction efficiency and yield.
Major Products
The major product formed from the reactions involving this compound is the corresponding aminated benzoxazole derivative .
Applications De Recherche Scientifique
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer’s disease and schizophrenia . The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: This compound is structurally similar to N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine and exhibits similar biological activities.
1,3,4-Oxadiazole: Another compound with a similar structure and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl and nitro groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
SNCWJSMNDVECME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
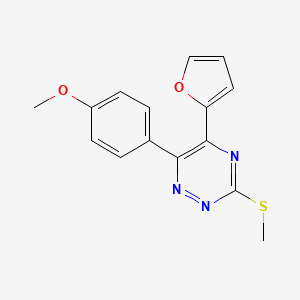
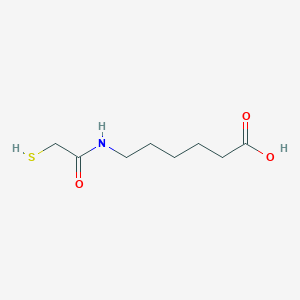
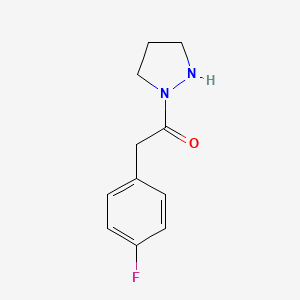
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
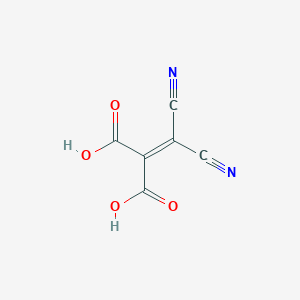
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
